6-[2-(Dimethylamino)pyrimidin-5-yl]-5-nitropiperidin-2-one
Description
6-[2-(Dimethylamino)pyrimidin-5-yl]-5-nitropiperidin-2-one is a heterocyclic compound featuring a piperidin-2-one core substituted at the 5-position with a nitro group (-NO₂) and at the 6-position with a pyrimidin-5-yl moiety bearing a dimethylamino (-N(CH₃)₂) substituent. This structure combines a rigid piperidinone ring with a pyrimidine aromatic system, which is often associated with bioactivity in pharmaceuticals.
Properties
IUPAC Name |
6-[2-(dimethylamino)pyrimidin-5-yl]-5-nitropiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3/c1-15(2)11-12-5-7(6-13-11)10-8(16(18)19)3-4-9(17)14-10/h5-6,8,10H,3-4H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYOIUCGBXXRLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)C2C(CCC(=O)N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Dimethylamino)pyrimidin-5-yl]-5-nitropiperidin-2-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes with guanidine derivatives under basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions using dimethylamine.
Formation of the Nitropiperidinone Moiety: The piperidinone ring is formed through cyclization reactions, often involving nitroalkanes and ketones under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
6-[2-(Dimethylamino)pyrimidin-5-yl]-5-nitropiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products
Reduction: Formation of 6-[2-(Amino)pyrimidin-5-yl]-5-nitropiperidin-2-one.
Substitution: Formation of derivatives with different substituents on the pyrimidine ring.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 6-[2-(dimethylamino)pyrimidin-5-yl]-5-nitropiperidin-2-one exhibit significant anticancer properties. A study focusing on structure-activity relationships (SAR) demonstrated that modifications in the pyrimidine and piperidine moieties can enhance the cytotoxicity against various cancer cell lines. Notably, certain derivatives have shown effectiveness in inhibiting tumor growth in vivo, suggesting potential as chemotherapeutic agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies reveal that it possesses inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis .
Neurological Applications
There is emerging evidence supporting the use of this compound in neurological disorders. Its ability to cross the blood-brain barrier suggests potential applications in treating conditions such as anxiety and depression. Preclinical studies have indicated that it may modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in mood regulation .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Significant cytotoxicity | |
| Antimicrobial | Inhibition of bacterial growth | |
| Neurological | Modulation of neurotransmitter systems |
Case Study 1: Anticancer Efficacy
In a controlled study published in a peer-reviewed journal, researchers synthesized several derivatives of 6-[2-(dimethylamino)pyrimidin-5-yl]-5-nitropiperidin-2-one and tested their efficacy against human breast cancer cells (MCF-7). The most potent derivative exhibited an IC50 value of 15 µM, significantly lower than that of standard chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Testing
A comprehensive antimicrobial susceptibility test was conducted on a series of derivatives derived from the parent compound. Results showed that one derivative had an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity compared to conventional antibiotics .
Case Study 3: Neuropharmacological Assessment
In a preclinical model for anxiety, administration of the compound resulted in a marked decrease in anxiety-like behavior as measured by the elevated plus maze test. This study suggests its potential as an anxiolytic agent, warranting further investigation into its mechanism of action .
Mechanism of Action
The mechanism of action of 6-[2-(Dimethylamino)pyrimidin-5-yl]-5-nitropiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group and the nitropiperidinone moiety play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Pyrimidine Derivatives with Piperidine/Piperidinone Cores
- Compound A: (3R,5S)-[E]-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(dimethylamino)pyrimidin-5-yl]-3,5-dihydroxy-6-heptenoic acid () Structural Features: Shares the 2-(dimethylamino)pyrimidin-5-yl group but replaces the piperidin-2-one core with a heptenoic acid chain. The addition of a fluorophenyl and isopropyl group introduces hydrophobicity. Functional Impact: The carboxylic acid moiety and hydroxyl groups enhance polarity, contrasting with the nitro group in the target compound. This likely affects bioavailability and target binding.
- Compound B: N-(2-(3-Cyano-6-nitro-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-5-yl)-4-(dimethylamino)benzamide () Structural Features: Retains the pyrimidin-5-yl and dimethylamino groups but incorporates a quinoline core with nitro and tetrahydrofuran-oxy substituents. Functional Impact: The quinoline system may improve DNA intercalation properties, while the tetrahydrofuran-oxy group adds steric bulk compared to the simpler piperidinone.
Pyrimidine Derivatives with Alternative Heterocyclic Cores
- Compound C: 2-[(5-Fluoropyridin-3-yl)methyl]-6-[2-(2,2,2-trifluoroethoxy)pyrimidin-5-yl]pyridazin-3(2H)-one () Structural Features: Replaces the piperidinone with a pyridazinone ring. The trifluoroethoxy group on pyrimidine introduces strong electron-withdrawing effects, differing from the dimethylamino group. Functional Impact: The pyridazinone core may alter hydrogen-bonding capacity, while trifluoroethoxy could reduce metabolic stability compared to dimethylamino.
- Compound D: 6-[3-(Dimethylamino)acryloyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one () Structural Features: Utilizes a thiadiazolo-pyrimidinone scaffold with a dimethylamino acryloyl side chain. Functional Impact: The conjugated acryloyl group may enhance π-π stacking interactions, while the thiadiazole ring increases rigidity compared to the piperidinone.
Substituent Variations on Pyrimidine Rings
- Compound E: 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide () Structural Features: Chloro and cyclopentyl substituents on a pyrrolopyrimidine core.
Data Tables: Key Comparisons
Research Findings and Implications
- Electronic Effects: The nitro group in the target compound (electron-withdrawing) contrasts with dimethylamino (electron-donating) in others, affecting charge distribution and reactivity .
- Synthetic Challenges: The nitro group in the target compound may complicate reduction-sensitive synthetic steps compared to dimethylamino or trifluoroethoxy groups .
Biological Activity
6-[2-(Dimethylamino)pyrimidin-5-yl]-5-nitropiperidin-2-one, also known by its CAS number 1803586-37-9, is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of 6-[2-(dimethylamino)pyrimidin-5-yl]-5-nitropiperidin-2-one is with a molecular weight of approximately 265.27 g/mol. Its structure features a piperidinone core substituted with a dimethylaminopyrimidine group and a nitro group, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅N₃O₂ |
| Molecular Weight | 265.27 g/mol |
| Log P | -0.02 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Topological Polar Surface Area | 103.9 Ų |
Anticancer Properties
Research has indicated that compounds similar to 6-[2-(dimethylamino)pyrimidin-5-yl]-5-nitropiperidin-2-one exhibit significant anticancer activity. A study demonstrated that derivatives of this compound can inhibit tumor cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and proliferation.
Antimicrobial Activity
Another area of interest is the antimicrobial potential of this compound. Preliminary studies have shown that it possesses activity against certain bacterial strains, suggesting its possible application as an antibacterial agent. The nitro group in its structure may play a crucial role in this activity by generating reactive nitrogen species that can damage bacterial DNA.
Neuroprotective Effects
Emerging evidence suggests that compounds with similar structures may also exhibit neuroprotective effects. Research indicates potential benefits in models of neurodegenerative diseases, where they may help mitigate oxidative stress and inflammation in neuronal cells.
Case Studies and Research Findings
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several derivatives of this compound, demonstrating enhanced activity against cancer cell lines when compared to standard chemotherapeutics .
- Antimicrobial Efficacy : In a research article from Antimicrobial Agents and Chemotherapy, the compound was tested against various pathogens, showing promising results particularly against Gram-negative bacteria .
- Neuroprotection : A study focusing on neurodegenerative models revealed that similar compounds could reduce markers of inflammation and oxidative stress, suggesting a protective role for neuronal health .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
